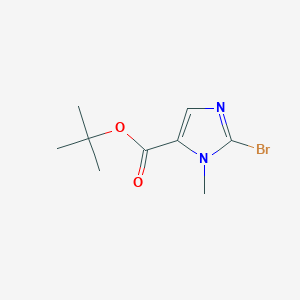
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 1-methyl-1H-imidazole-5-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, while coupling reactions can produce various biaryl derivatives.
科学研究应用
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes or receptors involving imidazole moieties.
Material Science: It can be utilized in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The imidazole ring itself can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability compared to similar compounds .
生物活性
tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a bromine atom at the 2-position of the imidazole ring, and a carboxylate functional group at the 5-position, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 261.12 g/mol
- Appearance : Solid (white to yellow)
- Density : Approximately 1.3 g/cm³
- Solubility : Soluble in organic solvents
The biological activity of this compound is largely attributed to its interaction with various biological targets. The bromine atom and the tert-butyl ester group influence the compound's binding affinity and selectivity towards enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer properties. These compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This includes effectiveness against resistant strains, making them promising candidates for further development as antimicrobial agents.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within target organisms, providing a basis for therapeutic interventions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial and fungal strains | |
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |
Case Study: Anticancer Efficacy
In a study examining the anticancer effects of this compound on HepG2 liver cancer cells, it was found that the compound significantly inhibited cell growth over a 48-hour period. The mechanism involved activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls.
Case Study: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial therapies.
属性
CAS 编号 |
293733-52-5 |
|---|---|
分子式 |
C9H13BrN2O2 |
分子量 |
261.12 g/mol |
IUPAC 名称 |
tert-butyl 2-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-11-8(10)12(6)4/h5H,1-4H3 |
InChI 键 |
BEGYVUYXYJDDGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CN=C(N1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















